1-(5-Bromothiophen-2-YL)heptan-1-one
Description
1-(5-Bromothiophen-2-YL)heptan-1-one is a brominated thiophene derivative featuring a seven-carbon ketone chain (heptan-1-one) attached to the 2-position of a 5-bromothiophene ring. This compound belongs to a class of aromatic ketones with applications in organic synthesis, materials science, and pharmaceutical research. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization .
Properties
CAS No. |
796994-67-7 |
|---|---|
Molecular Formula |
C11H15BrOS |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)heptan-1-one |
InChI |
InChI=1S/C11H15BrOS/c1-2-3-4-5-6-9(13)10-7-8-11(12)14-10/h7-8H,2-6H2,1H3 |
InChI Key |
KTMDNZQVQKNMMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Physicochemical Parameters
†Calculated based on analogous compounds in and .
Key Observations:
- Chain Length Effects : The heptan-1-one derivative has a higher molar mass (281.19 g/mol) compared to the pentan-1-one analog (247.15 g/mol), which may reduce solubility in polar solvents due to increased hydrophobicity .
- Substituent Influence : The 4-chlorophenyl and methyl groups in 5-bromo-1-(4-chlorophenyl)-2-methylpentan-1-one contribute to its lower polarity, as evidenced by its Rf value of 0.27 in a hexane/EtOAc system .
- Conjugation Effects: Chalcone derivatives like (E)-1-(5-Bromothiophen-2-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit extended π-conjugation, enhancing electronic delocalization and nonlinear optical (NLO) properties compared to non-conjugated ketones .
Electronic and Spectroscopic Properties
- NLO Activity : Compounds with electron-withdrawing groups (e.g., nitro, bromo) and conjugated systems demonstrate superior NLO responses. For instance, 1-(5-Bromothiophen-2-YL)-3-(4-nitrophenyl)prop-2-en-1-one shows enhanced hyperpolarizability due to the nitro group’s electron-deficient nature .
- Spectroscopic Shifts : The absence of α,β-unsaturation in this compound results in simpler UV-Vis spectra compared to chalcone derivatives, which exhibit strong absorbance in the 300–400 nm range due to charge-transfer transitions .
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